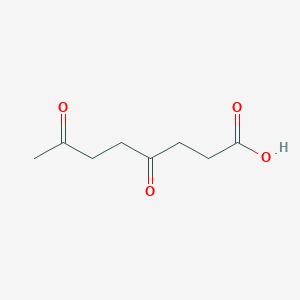

4,7-Dioxooctanoic acid

描述

Contextual Overview of Dioxo Fatty Acids in Chemical Sciences

Dioxo fatty acids are a class of organic molecules characterized by the presence of two ketone (oxo) groups and a carboxylic acid functional group on a hydrocarbon chain. These compounds are a subset of dicarboxylic acids, which are integral to various metabolic processes, including the citric acid cycle. ontosight.ai Dioxo fatty acids can be formed in nature through the oxidation of unsaturated fatty acids. gerli.com Their versatile chemical functionalities make them valuable as building blocks in organic synthesis for creating more complex molecules like polymers, dyes, and pharmaceuticals. longdom.org Some dioxo fatty acids and their derivatives have been investigated for their potential roles in cellular signaling and as intermediates in lipid metabolism. ontosight.ai

The general properties of 4,7-Dioxooctanoic acid are summarized in the table below:

| Property | Value |

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 20577-46-2 nih.gov |

| Appearance | Pale cream solid |

Historical Perspectives on the Investigation of this compound

The investigation of this compound is historically linked to the chemistry of furan (B31954) derivatives. An early and notable method for its synthesis involves the acid-catalyzed ring opening of (E)-4-(2-furyl)but-3-enone. psu.edu This reaction, however, was initially plagued by low product yields. The first report on this ring-opening reaction by Hunsdiecker indicated poor yields of the desired this compound. psu.edu Subsequent researchers claimed improved yields of up to 50%, but these results were not always consistently reproducible, with some attempts yielding primarily polymeric byproducts. psu.edu

These early synthetic challenges highlighted the reactive nature of the precursor and the need for optimized reaction conditions. A significant advancement came with the development of a two-phase acidic reaction medium, which allowed for a more consistent yield of 50% for this compound from (E)-4-(2-furyl)but-3-enone, with a notable but managed formation of 15% polymer. psu.edursc.orgresearchgate.net Another historical route explored was the electrochemical hydrogenation of the furan precursor to the corresponding furylalkylketone, which could then be further transformed. psu.edu These foundational studies laid the groundwork for more refined synthetic methods and a deeper understanding of the compound's reactivity.

Current Research Landscape and Significance of this compound Studies

Contemporary research on this compound has expanded its applications, particularly in the realm of bioconjugation and organic synthesis. A significant area of interest is its use as a precursor in the Paal-Knorr pyrrole (B145914) synthesis. nih.gov This reaction allows for the labeling of lysine (B10760008) residues in proteins, a valuable tool in chemical biology for studying protein function and interactions. nih.gov In this context, this compound is first synthesized via the acid-catalyzed hydrolytic opening of a furan ester, achieving a respectable yield of 62%. nih.gov The resulting acid can then be coupled to other molecules, such as fluorescent tags, to create probes for biological studies. nih.gov The stability of this compound under both acidic and basic conditions makes it a robust building block for these applications. nih.gov

Recent analytical studies have also identified the methyl ester of this compound as a component in black garlic, highlighting its presence in natural or processed food products. ui.ac.id Furthermore, a structurally related compound, 5,7-dioxooctanoic acid, has been utilized as an internal standard in tandem mass spectrometry for newborn screening, suggesting potential analytical applications for this class of compounds. nih.govacs.org

The table below summarizes some of the research findings related to the synthesis of this compound:

| Synthetic Route | Precursor | Reagents/Conditions | Yield | Reference |

| Acid-catalyzed ring opening | (E)-4-(2-furyl)but-3-enone | Two-phase acidic medium | 50% | psu.edursc.orgresearchgate.net |

| Acid-catalyzed hydrolysis | Furan ester 9 | Acidic conditions | 62% | nih.gov |

| Electrochemical hydrogenation followed by other steps | (E)-4-(2-furyl)but-3-enone | Lead cathode, sodium hydrogen carbonate | - | psu.edu |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

20577-46-2 |

|---|---|

分子式 |

C8H12O4 |

分子量 |

172.18 g/mol |

IUPAC 名称 |

4,7-dioxooctanoic acid |

InChI |

InChI=1S/C8H12O4/c1-6(9)2-3-7(10)4-5-8(11)12/h2-5H2,1H3,(H,11,12) |

InChI 键 |

PTSAPRTVUVUNGB-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC(=O)CCC(=O)O |

规范 SMILES |

CC(=O)CCC(=O)CCC(=O)O |

其他CAS编号 |

20577-46-2 |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways of 4,7 Dioxooctanoic Acid

Established Chemical Synthesis Routes

The synthesis of 4,7-dioxooctanoic acid has been approached through several established chemical routes, primarily involving the manipulation of furan-based starting materials. These methods leverage the unique reactivity of the furan (B31954) ring, which allows for its conversion into the desired linear dicarbonyl structure.

Acid-Catalyzed Hydrolytic Opening of Furan Esters

A prominent method for synthesizing this compound involves the acid-catalyzed hydrolytic opening of a furan ester. nih.gov This process begins with the Wittig reaction of 5-methylfurfural (B50972) with methyl triphenylphosphoranylideneacetate to create an α,β-unsaturated ester. Subsequent hydrogenation of this intermediate yields the furan ester. nih.gov This ester is then subjected to acid-catalyzed hydrolysis, which simultaneously opens the furan ring and hydrolyzes the ester to afford this compound. nih.gov This reaction has been reported to achieve a yield of 62%. nih.gov The stability of the resulting 1,4-dicarbonyl compound under these acidic conditions is noteworthy, as it avoids undesirable aldol (B89426) condensation reactions. nih.gov

Another variation of this approach utilizes the acid-catalyzed ring opening of (E)-4-(2-furyl)but-3-enone. psu.edursc.org Early attempts at this conversion were plagued by low yields and significant polymer formation. psu.edu However, the development of a two-phase acidic reaction medium, consisting of cyclohexane (B81311) and aqueous hydrochloric acid, has enabled consistent yields of approximately 50%, with a notable reduction in polymer formation to 15%. psu.edursc.org In this system, the starting material dissolves in the cyclohexane layer and is gradually introduced to the aqueous layer where hydrolysis occurs. psu.edu

Electrochemical Transformations of Furan Derivatives

Electrochemical methods offer an alternative pathway for the synthesis of this compound precursors. Specifically, the electrochemical hydrogenation of furan derivatives, such as (E)-4-(2-furyl)but-3-enone, can be employed. psu.edursc.org This reduction is effectively carried out at a lead cathode in the presence of sodium hydrogen carbonate, yielding the corresponding furylalkylketone. psu.edursc.org This electrochemical step is a key part of a multi-step process that ultimately leads to this compound after subsequent acid-catalyzed ring opening. psu.edu This method is advantageous as it avoids the use of chemical reducing agents and can proceed under mild conditions.

Condensation Reactions with Ketones and Furfural (B47365) Precursors

The synthesis of this compound and its analogs can also be achieved through condensation reactions. researchgate.netnsf.gov.lk A general approach involves the condensation of furfural with various methyl ketones, such as 2-propanone, 2-butanone, and others, under alkaline conditions. researchgate.netnsf.gov.lk This reaction produces furfurylidene ketones, which are intermediates that can then undergo hydrolytic ring cleavage in an acidic environment to yield the corresponding 4,7-dioxocarboxylic acids. researchgate.netnsf.gov.lk For example, the reaction of furfural with acetone (B3395972) initially forms 4-(2-furyl)-3-buten-2-one (B1221072) (FAc). researchgate.net This intermediate can then be converted to this compound.

Optimization of Synthetic Yields and Selectivity in this compound Production

Optimizing the yield and selectivity in the production of this compound is a critical aspect of its synthesis. A key challenge in the acid-catalyzed ring opening of furan derivatives is the competing reaction of polymerization. psu.edursc.org

To address this, a two-phase reaction system using cyclohexane and aqueous hydrochloric acid has been developed. This method allows for the slow feeding of the furan substrate from the organic phase into the aqueous acidic phase, where the desired hydrolysis takes place. psu.edu This controlled addition helps to maintain a low concentration of the reactive intermediate in the aqueous phase, thereby minimizing polymerization and leading to consistent yields of around 50% for this compound, with polymer formation being reduced to about 15%. psu.edursc.org The optimization of co-solvents, such as acetic acid and methanol, has also been shown to be crucial in achieving these improved and consistent yields. psu.edu

The following table summarizes the yields of this compound obtained through different synthetic routes and optimization strategies.

| Starting Material | Reaction Type | Key Conditions | Yield of this compound | Reference |

| Furan ester | Acid-catalyzed hydrolytic opening | - | 62% | |

| (E)-4-(2-furyl)but-3-enone | Acid-catalyzed ring opening | Two-phase system (cyclohexane/aq. HCl) | ~50% | psu.edursc.org |

| (E)-4-(2-furyl)but-3-enone | Acid-catalyzed ring opening | Previous methods | 3-5% (high polymer formation) | psu.edu |

Development of Novel Synthetic Strategies for this compound Analogs

The core structure of this compound has been a template for the development of novel synthetic strategies to create a variety of analogs. These strategies often involve the condensation of furfural with different ketones, followed by hydrolytic ring cleavage. researchgate.netnsf.gov.lk

For instance, the condensation of furfural with methyl ketones like 2-butanone, 2-pentanone, 2-hexanone, and 2-heptanone (B89624) under alkaline conditions yields the corresponding furfurylidene ketones. researchgate.netnsf.gov.lk Subsequent acid-catalyzed hydrolytic ring cleavage of these intermediates leads to a series of 4,7-dioxocarboxylic acid analogs, such as 4,7-dioxononanoic acid and 4,7-dioxodecanoic acid. researchgate.netnsf.gov.lk

Another approach involves the synthesis of 5-alkyl-4,7-dioxooctanoic acids. acs.org This method starts with an octynoic acid derivative which is then treated with mercuric sulfate, sulfuric acid, and water in acetone. This reaction hydrates the alkyne to form the desired diketo acid. acs.org

Furthermore, the synthesis of 7-functionalized analogs has been explored. For example, 7-(4-fluorophenyl)-4,7-dioxoheptanoic acid can be synthesized, often involving a Friedel-Crafts acylation as a key step. These synthetic efforts have expanded the library of available 1,4-dicarbonyl compounds, providing a range of structures for various research applications.

The following table provides examples of synthesized analogs of this compound.

| Compound Name | Key Starting Materials | Synthetic Approach | Reference |

| 4,7-Dioxononanoic acid | Furfural, 2-butanone | Condensation followed by hydrolytic ring cleavage | researchgate.netnsf.gov.lk |

| 4,7-Dioxodecanoic acid | Furfural, 2-pentanone | Condensation followed by hydrolytic ring cleavage | researchgate.netnsf.gov.lk |

| (±)-5-Methyl-4,7-dioxooctanoic acid | (±)-5-Methyl-4-oxooct-7-ynoic acid | Hydration of an alkyne | acs.org |

| 7-(4-Fluorophenyl)-4,7-dioxoheptanoic acid | 4-Fluorobenzene, succinic anhydride | Friedel-Crafts acylation and subsequent steps |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,7 Dioxooctanoic Acid in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for isolating 4,7-dioxooctanoic acid and related compounds from intricate biological and chemical mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, each with specific advantages depending on the research application.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. In research, HPLC is often employed for the quantification of related metabolites where this compound serves as a benchmark or internal standard.

A notable application is in the determination of succinylacetone (SA), a key biomarker for the inherited metabolic disorder hepatorenal tyrosinemia (HT1). nih.gov A validated HPLC method utilizes fluorescence detection for quantifying SA in urine. In this method, both SA and its homolog, this compound (used as the internal standard), are first extracted from the urine sample. They then undergo a derivatization reaction with pyrenebutyric hydrazide to attach a fluorescent tag. The resulting derivatives are separated on a C18 reversed-phase column within a short analysis time of 11 minutes. nih.gov This approach demonstrates excellent linearity and precision, proving effective for differentiating HT1 cases from controls. nih.gov The use of reverse-phase HPLC coupled with mass spectrometry has also been suggested for resolving and detecting pyrroles derived from this compound in complex matrices.

| Parameter | HPLC Method for Succinylacetone Analysis nih.gov |

| Analyte | Succinylacetone |

| Internal Standard | This compound |

| Matrix | Urine |

| Derivatizing Agent | Pyrenebutyric hydrazide |

| Separation Column | C18 |

| Detection | Fluorescence |

| Run Time | 11 minutes |

| Linear Range | 0.025 to 100 µmol/L |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. science.gov However, this compound, with its polar carboxylic acid group, is non-volatile. Therefore, its analysis by GC-MS necessitates a chemical derivatization step to convert it into a more volatile and thermally stable form. science.gov

Common derivatization strategies for carboxylic acids include esterification, which transforms the carboxyl group (-COOH) into an ester group (e.g., a methyl ester, -COOCH₃). mdpi.com Reagents such as BF₃-methanol or tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) are used for this purpose in a process often called thermochemolysis. mdpi.com Once derivatized, the resulting volatile ester of this compound can be separated from other components on a GC column (e.g., a nonpolar HP-5 column) and subsequently identified and quantified by the mass spectrometer. This technique has been used to establish the structures of related 7-hydroxy-γ-lactones derived from 4,7-dioxocarboxylic acids. researchgate.net Although direct analysis of this compound is not prominently featured, the principles of analyzing similar dicarboxylic acids by GC-MS are well-established.

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details. When coupled with chromatographic separation, it offers unparalleled sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and distinguishing it from other compounds with the same nominal mass. In the context of metabolomics, liquid chromatography coupled with HRMS (LC-HRMS) is a key technique for identifying novel biomarkers.

In one study, LC-HRMS was used to investigate lipid metabolites in the serum of patients with psoriatic arthritis. scholaris.ca This untargeted metabolomics approach successfully identified this compound as one of several fatty acids present in the serum samples. scholaris.ca The analysis was performed using a Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer, which provides the high resolution and mass accuracy needed to confidently identify compounds in a complex biological matrix like serum. scholaris.ca Such methods typically involve minimal sample preparation and avoid derivatization, allowing for a more direct and comprehensive profiling of metabolites. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Biochemical Research

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. nih.gov This technique involves selecting a precursor ion (e.g., the molecular ion of the target analyte), fragmenting it, and then detecting one or more specific product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and enhances quantification accuracy.

LC-MS/MS is widely used in clinical research, particularly for newborn screening programs. nih.gov A key application involves the quantification of succinylacetone in dried blood spots for the early detection of hepatorenal tyrosinemia. nih.govresearchgate.net In these assays, this compound or its close homolog, 5,7-dioxooctanoic acid, is used as an internal standard to ensure accuracy. nih.govresearchgate.net The method involves extracting the analytes from the blood spot, followed by derivatization with hydrazine (B178648) to form a stable hydrazone, which is then analyzed by LC-MS/MS. nih.gov The distinct mass transitions for the analyte and the internal standard allow for precise and reliable quantification even at very low concentrations. researchgate.net

| Parameter | LC-MS/MS Method for Succinylacetone Analysis nih.govresearchgate.net |

| Analyte | Succinylacetone (SA) |

| Internal Standard Analog | 5,7-Dioxooctanoic acid |

| Matrix | Dried Blood Spots |

| Derivatization | Hydrazine hydrate |

| Instrumentation | Tandem Mass Spectrometer |

| Precursor Ion -> Product Ion (SA) | m/z 155.2 -> 137.1 and 109.1 |

| Precursor Ion -> Product Ion (Internal Standard) | m/z 169.3 -> 151.2 |

Application of this compound Analogs as Internal Standards in Research Sample Analysis

The use of stable isotope-labeled or structural analogs as internal standards is critical for correcting analytical variability during sample processing and instrumental analysis. nih.govnih.gov Analogs of this compound are ideally suited for this purpose in specific bioanalytical assays.

As detailed in the sections above, 5,7-dioxooctanoic acid, a structural homolog of this compound, serves as an effective internal standard for the quantification of succinylacetone in newborn screening for tyrosinemia type I. nih.govnih.gov The principle behind its use is that the internal standard behaves almost identically to the analyte during extraction, derivatization, and ionization, but is distinguishable by its different mass-to-charge (m/z) ratio in the mass spectrometer. researchgate.net By adding a known amount of the internal standard to each sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response can be normalized. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, leading to highly accurate and reproducible results. nih.gov This practice is fundamental to high-quality quantitative analysis in clinical and biochemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analyses

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to establish the carbon framework and the placement of protons.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present. psu.edunih.gov

In a typical ¹H NMR spectrum of this compound, the following resonances are observed: a singlet for the methyl protons (CH₃) at approximately 2.20 ppm, a triplet for the methylene (B1212753) protons adjacent to the carboxylic acid group (CH₂COOH) at around 2.55 ppm, and a singlet for the four methylene protons situated between the two carbonyl groups (COCH₂CH₂CO) at about 2.75 ppm. psu.edu Another report provides the following chemical shifts: a singlet for the methyl protons at 2.04 ppm, a multiplet for the seven protons of the main chain between 2.13 and 3.20 ppm, and a singlet for the acidic proton at 9.16 ppm. acs.org

These chemical shift values are influenced by the electronegativity of the nearby oxygen atoms in the carbonyl and carboxyl groups, which deshield the adjacent protons, causing them to resonate at a lower field. oregonstate.edu The integration of these peaks confirms the number of protons in each unique chemical environment.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| CH₃ | ~2.20 | Singlet | psu.edu |

| CH₂COOH | ~2.55 | Triplet | psu.edu |

| COCH₂CH₂CO | ~2.75 | Singlet | psu.edu |

| CH₃ | 2.04 | Singlet | acs.org |

| CH₂, CH | 2.13-3.20 | Multiplet | acs.org |

| COOH | 9.16 | Singlet | acs.org |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. savemyexams.com In the ¹³C NMR spectrum of this compound, distinct signals are observed for each carbon atom in a unique chemical environment.

Key resonances include those for the carbonyl carbons of the ketone and carboxylic acid groups, which appear significantly downfield due to the strong deshielding effect of the oxygen atoms. oregonstate.edu The carbon of the carboxylic acid (COOH) typically resonates around 178.2 ppm, while the ketone carbonyl carbons (C=O) are found at approximately 207.3 ppm and 211.5 ppm. acs.org The methyl carbon (CH₃) appears upfield, around 29.81 ppm. The methylene carbons (CH₂) exhibit signals at various positions depending on their proximity to the electron-withdrawing carbonyl groups. acs.org

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| COOH | 178.2 | acs.org |

| C=O (ketone) | 207.3 | acs.org |

| C=O (ketone) | 211.5 | acs.org |

| CH₂ | 16.52 | acs.org |

| CH₂ | 27.80 | acs.org |

| CH₂ | 32.69 | acs.org |

| CH | 35.67 | acs.org |

| CH₂ | 40.93 | acs.org |

| CH₃ | 29.81 | acs.org |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Correlation (HETCOR), are invaluable for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity of the molecule. researchgate.netemerypharma.comwalisongo.ac.id

A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.orgasahilab.co.jp This would confirm the sequence of the methylene groups in the carbon chain.

Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups and can provide insights into intermolecular interactions like hydrogen bonding.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. crunchchemistry.co.uk In the IR spectrum of this compound, the most prominent absorption bands are associated with the carbonyl (C=O) and hydroxyl (O-H) groups.

The carboxylic acid O-H stretch appears as a very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers formed by carboxylic acids in the solid state and in concentrated solutions. pg.edu.plmdpi.com The C=O stretching vibrations of the two ketone groups and the carboxylic acid group are expected to give rise to strong absorption bands in the region of 1680-1740 cm⁻¹. rsc.org Specifically, the carboxylic acid C=O stretch is typically observed around 1710–1700 cm⁻¹. mdpi.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, strong |

| C-H stretch (alkane) | 2850-2960 | Medium to strong |

| C=O stretch (ketone) | ~1715 | Strong |

| C=O stretch (carboxylic acid) | ~1710 | Strong |

| C-O stretch (carboxylic acid) | 1210-1320 | Medium |

| O-H bend (carboxylic acid) | 920-950 | Broad, medium |

Interestingly, the solid-state IR spectra of 4,7-dioxocarboxylic acids, including the related 4,7-dioxononanoic acid, can exhibit anomalous behavior. semanticscholar.org Instead of multiple distinct carbonyl stretching bands as might be expected for the three different carbonyl groups, a single, sharp absorption band is sometimes observed around 1685 cm⁻¹. semanticscholar.org

This phenomenon has been attributed to the effects of crystal packing and dipole-dipole interactions between aligned arrays of carbonyl groups in the solid state. semanticscholar.org X-ray crystallography studies on 4,7-dioxononanoic acid have revealed that this alignment also affects the carboxylic acid groups, preventing the typical dimeric hydrogen-bonding structure commonly found in other carboxylic acids in the solid state. semanticscholar.org These intermolecular interactions within the crystal lattice can cause a shift and merging of the individual carbonyl absorption bands, leading to the observed anomalous spectrum. unito.it Such effects highlight the importance of considering the physical state of the sample when interpreting spectroscopic data, as intermolecular forces can significantly influence vibrational frequencies. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

Confirmation of Molecular Geometry and Conformation

The primary outcome of an X-ray crystallographic analysis is the confirmation of the molecule's connectivity and its preferred three-dimensional shape, or conformation, within the crystal. nih.govwikipedia.org For 4,7-dioxononanoic acid, the analysis provided precise measurements of bond lengths and angles, confirming the placement of the oxo groups at the C4 and C7 positions and the terminal carboxylic acid. semanticscholar.org

The solid-state structure of 4,7-dioxononanoic acid, as determined by X-ray crystallography, reveals specific details about its geometry. semanticscholar.org An ORTEP (Oak Ridge Thermal-Ellipsoid Plot) representation of the molecule would visually depict the atoms as ellipsoids, the size and shape of which indicate their thermal motion within the crystal lattice. semanticscholar.org This visual confirmation is a critical step in structural characterization.

Key geometric parameters obtained from such an analysis include the bond lengths of the various carbon-carbon and carbon-oxygen bonds. For instance, in 4,7-dioxononanoic acid, the Csp3–Csp2 bonds were found to be in the range of 1.505 - 1.512 Å. semanticscholar.org These experimental values can be compared with theoretical models and data from other, similar structures to understand the electronic environment of the atoms.

Table 1: Selected Crystallographic Data for 4,7-Dioxononanoic Acid

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ?°, β = ?°, γ = ?° |

| Csp3–Csp2 Bond Length Range | 1.505 - 1.512 Å semanticscholar.org |

| Data Collection Instrument | Rigaku R-AXIS RAPID diffractometer semanticscholar.org |

| Crystal Habit | Colorless block semanticscholar.org |

Investigation of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography provides invaluable information about how molecules arrange themselves in the solid state. This crystal packing is dictated by a variety of intermolecular interactions, such as hydrogen bonds and van der Waals forces. mdpi.comscielo.br

In the case of 4,7-dioxononanoic acid, the crystal packing is particularly noteworthy. The analysis revealed that the primary stabilizing force is not the typical hydrogen-bonded "dimeric" structures commonly observed for carboxylic acids in the solid state. semanticscholar.org Instead, the crystal packing is dominated by dipole-dipole interactions between aligned carbonyl groups of both the keto and carboxylic acid functionalities. semanticscholar.orgresearchgate.net This alignment of carbonyl groups leads to a plausible explanation for the anomalous observation of a single sharp absorption band for carbonyl stretching in the solid-state IR spectrum of 4,7-dioxocarboxylic acids. semanticscholar.org

The intermolecular non-covalent distances between the carbonyl groups are of a magnitude that suggests attractive interactions, similar to those that play a role in stabilizing protein conformations. semanticscholar.org The study of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,7-Dioxononanoic acid |

Chemical Reactivity and Derivatization Pathways of 4,7 Dioxooctanoic Acid

Cyclization Reactions Leading to Heterocyclic Compounds

4,7-Dioxooctanoic acid serves as a versatile precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. Its 1,4-dicarbonyl moiety and terminal carboxylic acid group allow for the formation of five-membered rings, including gamma-lactones and cyclopentenones, as well as pyrroles through condensation reactions.

Precursor for Gamma-Lactones and Their Functionalized Derivatives

Gamma-lactones are a significant class of compounds found in nature and are widely used as flavors and fragrances. nsf.gov.lk this compound can be converted to gamma-lactones through a multi-step process. The synthesis begins with the hydrolytic ring cleavage of furfurylidene ketones under acidic conditions to yield the corresponding 4,7-dioxocarboxylic acids. nsf.gov.lk Subsequent reduction of the keto groups, for example, using sodium borohydride, followed by acidification, leads to the formation of 7-hydroxy-γ-lactones. nsf.gov.lk

The resulting 7-hydroxy-γ-lactones can be further functionalized. nsf.gov.lk Oxidation of the hydroxyl group can yield a keto group, and acetylation is also readily achievable. nsf.gov.lk These synthetic pathways provide a route to novel, functionalized gamma-lactones that are not naturally occurring. nsf.gov.lk The structures of these compounds have been confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry. nsf.gov.lk

The cyclization to form the gamma-lactone ring is a key step in these transformations. This intramolecular esterification occurs between the carboxylic acid and one of the hydroxyl groups formed during the reduction of the diketone. The regioselectivity of this cyclization, specifically the formation of the five-membered gamma-lactone ring over other possibilities, is a notable feature of this reaction pathway.

Synthesis of Cyclopentenones

This compound is a valuable intermediate in the synthesis of cyclopentenones. psu.edu This transformation involves an intramolecular aldol (B89426) condensation of the 1,4-diketone moiety. The reaction is typically acid-catalyzed and results in the formation of a five-membered ring with an α,β-unsaturated ketone functionality. psu.edu

One notable application of this reaction is in the synthesis of jasmone, a component of the fragrance of jasmine flowers. psu.edu The starting material for this synthesis can be (E)-4-(2-furyl)but-3-enone, which undergoes an acid-catalyzed ring opening to produce this compound. psu.edu This intermediate is then cyclized to form the cyclopentenone core structure. psu.edu

Paal-Knorr Pyrrole (B145914) Synthesis and Protein Conjugation Applications

The 1,4-dicarbonyl structure of this compound makes it an ideal substrate for the Paal-Knorr pyrrole synthesis. nih.govwikipedia.org This classic reaction involves the condensation of a 1,4-diketone with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to form a substituted pyrrole. nih.govorganic-chemistry.org The reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrrole ring. nih.govnih.gov

A significant application of this chemistry is in the field of bioconjugation, where this compound can be used to label proteins. nih.gov The carboxylic acid group of this compound can be coupled to a reporter molecule, such as a fluorescent tag. nih.gov The resulting probe, containing the 1,4-diketone "warhead," can then react with the primary amine groups of lysine (B10760008) residues on a protein surface. nih.govnih.gov This reaction forms a stable pyrrole linkage, effectively conjugating the reporter molecule to the protein. nih.gov

The stability of aliphatic 1,4-dicarbonyl compounds like this compound under both acidic and basic conditions is advantageous for their use in biological systems. nih.gov The Paal-Knorr reaction proceeds under mild conditions, often at room temperature with a mild acid catalyst, making it suitable for modifying sensitive biological molecules. nih.govnih.gov

Table 1: Key Reactions in the Derivatization of this compound

| Reaction Type | Reactants | Products | Conditions |

| Gamma-Lactone Formation | This compound, Sodium borohydride | 7-Hydroxy-γ-lactones | Reduction followed by acidification nsf.gov.lk |

| Cyclopentenone Synthesis | This compound | Cyclopentenone derivatives | Acid-catalyzed intramolecular aldol condensation psu.edu |

| Paal-Knorr Pyrrole Synthesis | This compound, Primary amine | Substituted pyrroles | Neutral or weakly acidic nih.govorganic-chemistry.org |

Reactions in Complex Organic Systems

Beyond its utility in targeted synthesis, this compound can also participate in complex reaction cascades, particularly in food chemistry and water treatment processes.

Participation in Maillard Reactions and Related Food Chemistry Processes

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, typically during the thermal processing of food. nih.govbrewingforward.com This reaction is responsible for the development of desirable colors and flavors in many cooked foods. nih.gov While not a primary reactant in the classical sense, dicarbonyl compounds like this compound can be involved in the later stages of the Maillard reaction.

Formation as a Precursor for Disinfection Byproducts (e.g., Haloacetic Acids, Trihalomethanes)

Disinfection of drinking water with chlorine is a crucial public health measure, but it can lead to the formation of potentially harmful disinfection byproducts (DBPs). iwaponline.comnih.gov These DBPs arise from the reaction of chlorine with natural organic matter (NOM) present in the water source. iwaponline.com Aliphatic β-dicarbonyl compounds have been identified as important precursors for the formation of trihalomethanes (THMs) and haloacetic acids (HAAs), two major classes of regulated DBPs. acs.orgtandfonline.comwaterrf.org

While this compound is a γ-diketone, its structural features can still contribute to DBP formation. Studies on related β-dicarbonyl acids have shown that they can be significant precursors to chloroform (B151607), a major THM. acs.org For instance, 4,6-dioxoheptanoic and 5,7-dioxooctanoic acids were found to form substantial amounts of chloroform upon chlorination. acs.org The reaction mechanisms can involve halogenation at activated carbon positions followed by hydrolysis. acs.org

The presence of bromide in the water can lead to the formation of brominated DBPs. nih.gov The hydrophilic fraction of NOM, which can include compounds like dicarbonyl acids, has been shown to be reactive with bromine. nih.gov Therefore, the presence of this compound or similar structures in raw water could contribute to the formation of a variety of halogenated DBPs during the disinfection process.

Functionalization for Research Probes and Conjugates

The unique bifunctional nature of this compound, possessing both dicarbonyl and carboxylic acid moieties, makes it a versatile scaffold for the synthesis of research probes and bioconjugates. The two ketone groups and the terminal carboxylic acid can be selectively addressed to introduce different functionalities, enabling its use as a chemical linker to connect molecules of interest.

The 1,4-dicarbonyl arrangement within the this compound structure is particularly amenable to forming heterocyclic structures, such as pyrroles, through the Paal-Knorr reaction. This reaction involves the condensation of the dicarbonyl with a primary amine-containing molecule under mild, biocompatible conditions. escholarship.org This pathway is highly efficient for protein labeling and bioconjugation, as the primary amine can be the N-terminus of a protein or a lysine side chain. escholarship.org For instance, research has demonstrated the synthesis of a maleimide-functionalized pyrrole by reacting this compound with an amine-containing maleimide (B117702) derivative, creating a tool for subsequent conjugation to thiol-containing biomolecules.

The terminal carboxylic acid group provides another reactive handle for derivatization. Standard carbodiimide (B86325) chemistry, often employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), can activate the carboxyl group to form a reactive O-acylisourea intermediate. This intermediate readily reacts with primary amines on reporter molecules, such as fluorescent dyes, biotin (B1667282), or other probes, to form stable amide bonds. thermofisher.com This dual reactivity allows for a modular approach in designing complex research tools. For example, the dicarbonyl portion can be reacted first to attach the linker to a protein, followed by the conjugation of a fluorescent probe to the carboxylic acid end.

The functionalization strategies for this compound enable the creation of a wide array of probes for biological and chemical research. The choice of derivatization pathway depends on the desired application, whether it is for fluorescent labeling, protein immobilization, or creating targeted drug delivery systems. mdpi.com

Table 1: Derivatization Pathways for this compound

| Reactive Moiety on this compound | Reaction Type | Functional Group on Probe/Molecule | Resulting Linkage |

| 1,4-Dicarbonyl (at C4 and C7) | Paal-Knorr Pyrrole Synthesis | Primary Amine (-NH₂) | Pyrrole Ring |

| Carboxylic Acid (-COOH) | Carbodiimide-mediated coupling | Primary Amine (-NH₂) | Amide Bond (-CONH-) |

| Carboxylic Acid (-COOH) | Esterification | Hydroxyl (-OH) | Ester Bond (-COO-) |

| Carboxylic Acid (-COOH) | Hydrazide formation | Hydrazine (B178648)/Hydrazide (-NHNH₂) | Hydrazide Bond (-CONHNH-) |

Table 2: Examples of Research Probes for Conjugation

| Probe Category | Specific Example | Functional Group for Conjugation | Reference |

| Fluorescent Dyes | Alexa Fluor Cadaverines | Primary Amine | thermofisher.com |

| Fluorescent Dyes | 7-amino-4-methylcoumarin | Aromatic Amine | thermofisher.com |

| Affinity Labels | Biotin Hydrazide | Hydrazide | thermofisher.com |

| "Click" Chemistry Handles | Azide- or Alkyne-functionalized amines | Primary Amine | mdpi.com |

| Peptide Nucleic Acids | PNA with terminal amine | Primary Amine | researchgate.net |

Computational and Theoretical Chemistry Studies of 4,7 Dioxooctanoic Acid

In the absence of extensive direct experimental data, computational and theoretical chemistry provides a powerful lens through which to investigate the properties and potential behavior of 4,7-dioxooctanoic acid. These in silico methods allow for the prediction of molecular structure, reactivity, and interactions, offering valuable insights for various research applications. Studies on structurally related dicarboxylic and ketocarboxylic acids provide a framework for understanding the probable computational characteristics of this compound.

Future Directions in 4,7 Dioxooctanoic Acid Research

Unexplored Synthetic Routes and Green Chemistry Approaches

The synthesis of 1,4- and other dicarbonyl compounds is a well-established area of organic chemistry, yet there is always room for innovation, particularly in the context of green chemistry. rsc.orgacs.orgquimicaorganica.orgacs.org Future research into the synthesis of 4,7-dioxooctanoic acid could focus on developing more sustainable and efficient methods.

Unexplored Synthetic Routes: Traditional methods for synthesizing keto acids often involve multi-step processes that may utilize hazardous reagents. mdpi.comacs.orggoogle.com Novel synthetic strategies could explore one-pot reactions or cascade sequences to improve efficiency. For instance, photocatalytic oxidative radical additions could offer a mild and highly efficient alternative for constructing the dicarbonyl framework. acs.org Another avenue could be the development of stereodivergent synthetic methods, which would allow for the controlled synthesis of different stereoisomers of this compound derivatives, should chiral centers be introduced. acs.org

Green Chemistry Approaches: The principles of green chemistry aim to reduce the environmental impact of chemical processes. neliti.comepitomejournals.comresearchgate.net For this compound, this could involve the use of renewable starting materials, environmentally benign solvents like water, and the development of catalytic systems that minimize waste. researchgate.netscispace.comnih.gov Biocatalysis, using either isolated enzymes or whole-cell systems, presents a particularly attractive green approach. researchgate.netucl.ac.ukacs.orgsphinxsai.com Enzymes such as dehydrogenases could be employed for the selective oxidation steps required in the synthesis, operating under mild conditions and often with high stereoselectivity. ucl.ac.uk

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Multi-Step Synthesis | Well-understood reaction mechanisms. | Often requires harsh reagents, may produce significant waste. |

| Photocatalytic Radical Addition | Mild reaction conditions, high efficiency. acs.org | Substrate scope may be limited, requires specialized equipment. |

| Biocatalytic Synthesis | High selectivity, environmentally friendly conditions. acs.org | Enzyme stability and availability can be a concern. |

| One-Pot Cascade Reactions | Increased efficiency, reduced waste and purification steps. | Requires careful optimization of reaction conditions for all steps. |

In-depth Elucidation of Underexplored Biochemical Pathways in Model Systems

The metabolic fate of this compound is currently unknown. Its structure, featuring a carboxylic acid and two ketone groups, suggests it could interact with various metabolic pathways, particularly those involved in fatty acid and dicarboxylic acid metabolism. nih.govnih.govaocs.orgnih.govgoogle.com

Future research should aim to investigate the metabolism of this compound in various model systems, from simple cell cultures to more complex organisms. A key area of investigation would be its potential interaction with fatty acid β-oxidation. nih.govaocs.orgabcam.comlibretexts.org This pathway is central to energy production from lipids and involves a series of enzymatic reactions that break down fatty acids into acetyl-CoA. nih.govaocs.orgabcam.com It would be important to determine if this compound or its derivatives can act as substrates or inhibitors of the enzymes involved in this pathway.

Furthermore, the metabolism of dicarboxylic acids, which can be formed through ω-oxidation of fatty acids, is another relevant area of study. nih.govresearchgate.netnih.govjci.org These pathways are crucial for energy homeostasis, especially under certain physiological conditions like fasting. nih.gov Understanding how this compound is processed—whether through mitochondrial or peroxisomal β-oxidation—could provide valuable insights into cellular metabolism. nih.gov

Table 2: Potential Metabolic Fates of this compound

| Metabolic Pathway | Potential Interaction | Biological Significance |

|---|---|---|

| Fatty Acid β-Oxidation | Substrate or inhibitor of key enzymes (e.g., acyl-CoA dehydrogenases). aocs.orgabcam.com | Could impact cellular energy production and lipid homeostasis. |

| Dicarboxylic Acid Metabolism | May be metabolized via peroxisomal β-oxidation. nih.govresearchgate.net | Could play a role in alternative energy pathways and detoxification of fatty acids. |

| Tricarboxylic Acid (TCA) Cycle | Could potentially be broken down into intermediates that feed into the TCA cycle. | Would link its metabolism directly to central carbon metabolism. |

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties. nih.gov In the context of this compound, computational studies could be employed to design derivatives with enhanced biological activity or specific functionalities.

By using techniques such as molecular docking and molecular dynamics simulations, researchers can predict how derivatives of this compound might interact with specific protein targets, such as enzymes in a metabolic pathway. This in silico approach can guide the synthesis of new compounds, saving time and resources. letifmones.com For example, if this compound is found to be an enzyme inhibitor, computational methods could be used to design more potent and selective inhibitors.

These computational tools can also be used to predict the pharmacokinetic properties of potential derivatives, such as their absorption, distribution, metabolism, and excretion (ADME). This is a critical step in the early stages of drug discovery and development. nih.gov

Table 3: Application of Computational Tools in this compound Research

| Computational Technique | Application | Potential Outcome |

|---|---|---|

| Molecular Docking | Predict binding modes of derivatives to target proteins. | Identification of key interactions for inhibitor design. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of ligand-protein complexes. | Assessment of binding stability and conformational changes. |

| Quantum Mechanics (QM) | Calculate electronic properties and reactivity. | Understanding reaction mechanisms and designing novel synthetic routes. |

| ADME Prediction | Forecast pharmacokinetic properties of derivatives. | Prioritization of compounds with favorable drug-like properties. |

Development of Novel Research Tool Applications

Small organic molecules are invaluable as chemical probes for exploring biological systems. researchgate.netnih.govaacrjournals.orgnih.govnih.govannualreviews.orgpnas.orgeurekalert.org The chemical scaffold of this compound, with its multiple functional groups, could be leveraged to develop novel research tools.

For instance, derivatives of this compound could be synthesized with reporter tags, such as fluorescent dyes or biotin (B1667282), to create chemical probes for identifying cellular targets. researchgate.netplate-research.org These probes could be used in techniques like affinity chromatography or fluorescence microscopy to visualize the localization of the molecule within cells and to identify its binding partners.

Furthermore, if this compound or its derivatives are found to have specific biological activities, they could be developed into pharmacological tools to modulate the function of specific proteins or pathways in a controlled manner. nih.govaacrjournals.orgnih.govnih.gov This would allow researchers to dissect complex biological processes and to validate new potential drug targets. aacrjournals.orgnih.govannualreviews.orgpnas.org

Table 4: Potential Research Tool Applications of this compound Derivatives

| Type of Research Tool | Modification to Scaffold | Application |

|---|---|---|

| Affinity Probe | Attachment of a biotin tag. | Identification of protein binding partners via pull-down assays. |

| Fluorescent Probe | Conjugation with a fluorescent dye. | Visualization of subcellular localization and target engagement. |

| Photoaffinity Label | Incorporation of a photoreactive group. | Covalent labeling of target proteins upon UV irradiation for target identification. |

| Selective Inhibitor | Rational design for high affinity and selectivity to a specific enzyme. | Pharmacological tool to study the function of a specific protein in a biological pathway. |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4,7-dioxooctanoic acid, and what are their yields?

- Methodological Answer : Two primary routes are documented:

- Acid-catalyzed hydrolytic opening of furan esters (e.g., furan ester 9) yields this compound with a 62% efficiency under optimized conditions .

- Electrochemical hydrogenation of furan derivatives, such as (E)-4-(2-furyl)but-3-enone, followed by acid catalysis, provides another pathway .

- Key considerations include solvent choice (e.g., aqueous acidic media) and temperature control to avoid side reactions.

Q. How is this compound structurally characterized in synthetic workflows?

- Methodological Answer : Use NMR (1H/13C) to confirm carbonyl positions and backbone structure, IR spectroscopy to identify carboxylic acid and ketone groups, and mass spectrometry (HRMS) for molecular weight validation . Post-synthetic modifications (e.g., coupling with fluorescent tags) may require additional techniques like HPLC to verify purity .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a 1,4-dicarbonyl precursor in Paal-Knorr pyrrole synthesis, though its shorter chain length compared to analogs (e.g., 5,8-dioxooctanoic acid) limits reactivity with proteins, often resulting in low pyrrole-to-protein ratios (e.g., 1.6:1 for human serum albumin) . It is also used to conjugate bioactive molecules, such as immunoaffinity fluorescent tags, via carbodiimide-mediated coupling (EDAC/DMAP) .

Advanced Research Questions

Q. How can researchers mitigate precipitation issues during Paal-Knorr reactions with this compound?

- Methodological Answer : Precipitation arises due to poor solubility of intermediates. Strategies include:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) or aqueous-organic mixtures.

- pH adjustment : Maintain mildly acidic conditions (pH 4–6) to stabilize reactive intermediates .

- Controlled stoichiometry : Gradually add amines to avoid rapid aggregation .

Q. What analytical approaches resolve contradictions in reaction efficiency between this compound and longer-chain analogs?

- Methodological Answer :

- Comparative kinetic studies : Monitor reaction progress via LC-MS to identify rate-limiting steps (e.g., slower imine formation due to steric hindrance).

- Computational modeling : Simulate electronic effects of the shorter chain on carbonyl reactivity .

- Structural analogs : Test derivatives with modified chain lengths or protective groups (e.g., Fmoc esters) to improve compatibility with biological targets .

Q. How does the stability of this compound under biological conditions impact its use in drug discovery?

- Methodological Answer : Despite its stability in acidic/basic conditions , its short half-life in physiological buffers (e.g., Hank’s balanced salt solution) limits in vivo applications. To address this:

- Prodrug design : Mask carboxylic acid groups with ester prodrugs.

- Encapsulation : Use liposomal or polymeric nanoparticles to enhance delivery and reduce degradation .

Q. What strategies improve the quantification of this compound-derived pyrroles in complex matrices?

- Methodological Answer :

- Derivatization : React pyrroles with fluorogenic agents (e.g., ninhydrin) for enhanced UV/fluorescence detection.

- Chromatographic separation : Employ reverse-phase HPLC with MS/MS detection to distinguish pyrroles from background noise .

- Internal standards : Use isotopically labeled analogs (e.g., 13C/15N) for precise quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。